molecular formula C20H27BrN2O B11629500 2-(3-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(3-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11629500
M. Wt: 391.3 g/mol
InChI Key: SKWRWLSIRFYNOM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions for these steps include the use of anhydrous aluminum chloride as a catalyst for the acylation and zinc amalgam in hydrochloric acid for the reduction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-(3-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific tricyclic structure and the presence of both bromophenyl and dipropyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H27BrN2O

Molecular Weight

391.3 g/mol

IUPAC Name

2-(3-bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C20H27BrN2O/c1-3-8-19-11-22-13-20(9-4-2,18(19)24)14-23(12-19)17(22)15-6-5-7-16(21)10-15/h5-7,10,17H,3-4,8-9,11-14H2,1-2H3

InChI Key

SKWRWLSIRFYNOM-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=CC=C4)Br)CCC

Origin of Product

United States

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